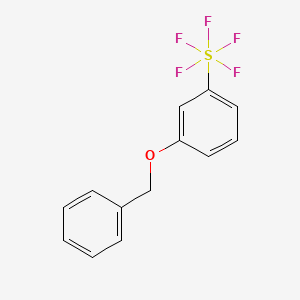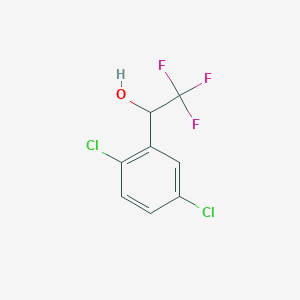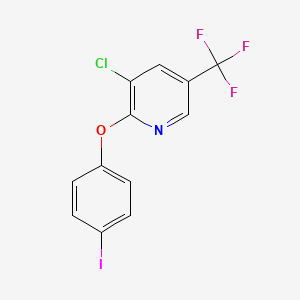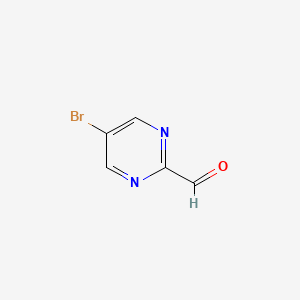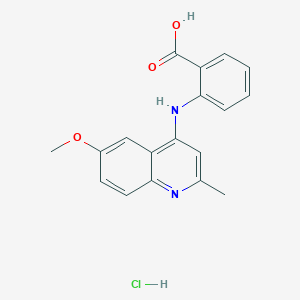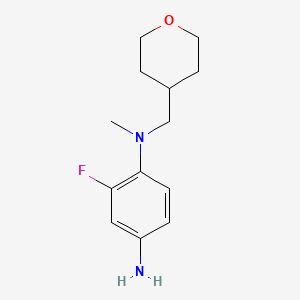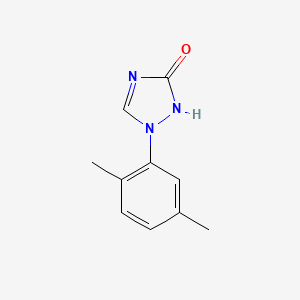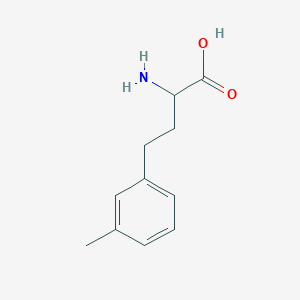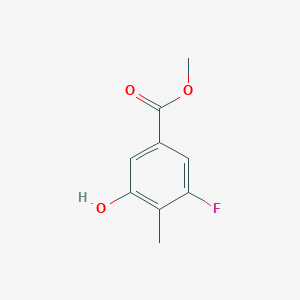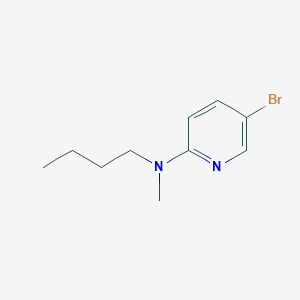
5-Bromo-N-butyl-N-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-butyl-N-methyl-2-pyridinamine is a chemical compound with the molecular formula C10H15BrN2. It has a molecular weight of 243.14 . The compound is used in various scientific experiments.
Molecular Structure Analysis
The InChI code for 5-Bromo-N-butyl-N-methyl-2-pyridinamine is 1S/C9H13BrN2/c1-2-3-6-11-9-5-4-8(10)7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-N-butyl-N-methyl-2-pyridinamine has a molecular weight of 243.14 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antiproliferative Agent in Cancer Research
5-bromo-N-butyl-N-methylpyridin-2-amine: has been explored for its potential as an antiproliferative agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic activity against human cancer cell lines . These studies are crucial for the development of new cancer therapies, as they provide insights into the compound’s ability to inhibit the growth of cancer cells.
Biomedical Polymer Synthesis
The compound serves as a building block in the synthesis of biomedical polymers . These polymers have a wide range of applications, including drug delivery, disease detection, and regenerative medicine . The incorporation of 5-bromo-N-butyl-N-methylpyridin-2-amine into polymers can enhance their properties and functionalities for biomedical applications.
Nanotechnology
In the realm of nanotechnology , the compound can be used to modify the surface properties of nanomaterials. This modification can lead to the development of nanomaterials with specific functions, such as targeted drug delivery or improved imaging contrast agents .
Antifungal and Antibacterial Applications
The derivatives of 5-bromo-N-butyl-N-methylpyridin-2-amine have shown a range of antifungal and antibacterial activities . These properties make them valuable for the development of new antimicrobial agents that could be used to treat various infections .
Neuroprotective Therapies
Some studies suggest that compounds like 5-bromo-N-butyl-N-methylpyridin-2-amine may have neuroprotective effects . This could lead to potential applications in treating neurodegenerative diseases or protecting neuronal function after injury .
Chemopreventive Properties
The compound’s derivatives have been associated with chemopreventive properties , suggesting a role in preventing the development of cancer. This application is particularly relevant in the context of dietary sources, where the compound could contribute to the cancer-preventive effects of certain foods .
Antiprotozoal Activity
Research indicates that 5-bromo-N-butyl-N-methylpyridin-2-amine derivatives may exhibit antiprotozoal activity . This application is significant for the development of treatments against protozoal infections, which are a major health concern in many parts of the world .
Precision Medicine
Lastly, the compound’s derivatives could play a role in precision medicine . By tailoring treatments based on individual genetic profiles, these derivatives could be used to create more effective and personalized therapies .
properties
IUPAC Name |
5-bromo-N-butyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVLJQIJTPNONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281145 | |
| Record name | 5-Bromo-N-butyl-N-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-69-2 | |
| Record name | 5-Bromo-N-butyl-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-butyl-N-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)
